molecular formula C11H22N2O3 B8189471 trans-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester

trans-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B8189471
M. Wt: 230.30 g/mol
InChI Key: MHDNBYFVKCAJOW-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester: is a chemical compound that has garnered interest in various fields of scientific research. It is characterized by its piperidine ring structure, which is substituted with a hydroxymethyl group and a carbamic acid tert-butyl ester moiety. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Hydroxymethyl Group: This step often involves the hydroxymethylation of the piperidine ring using formaldehyde or other suitable reagents under basic conditions.

    Carbamate Formation: The final step involves the reaction of the hydroxymethyl-piperidine with tert-butyl chloroformate in the presence of a base to form the carbamic acid tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

trans-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester: has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of trans-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and carbamate groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    trans-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    trans-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.

Uniqueness

  • The tert-butyl ester group in trans-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester provides steric hindrance, which can influence its reactivity and interactions compared to its methyl and ethyl ester counterparts.
  • The compound’s specific substitution pattern and functional groups make it a valuable intermediate in the synthesis of various bioactive molecules.

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-6-12-5-4-8(9)7-14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDNBYFVKCAJOW-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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